molecular formula C21H16FNO3 B15025657 {1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone

{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone

Cat. No.: B15025657
M. Wt: 349.4 g/mol
InChI Key: DJVWKQWIRUHHSB-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a fluorophenoxyethyl group and a furan-2-carbonyl group attached to an indole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the fluorophenoxyethyl moiety.

    Attachment of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be attached through an acylation reaction, where the indole core reacts with a furan-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[2-(4-Fluorophenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde: A related compound with a similar structure but different functional groups.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with distinct biological activities.

Uniqueness

1-[2-(4-Fluorophenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16FNO3

Molecular Weight

349.4 g/mol

IUPAC Name

[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C21H16FNO3/c22-15-7-9-16(10-8-15)25-13-11-23-14-18(17-4-1-2-5-19(17)23)21(24)20-6-3-12-26-20/h1-10,12,14H,11,13H2

InChI Key

DJVWKQWIRUHHSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C(=O)C4=CC=CO4

Origin of Product

United States

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